4-Chloro-2-pyridin-3-ylquinazoline
Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives is a topic of interest in several of the provided papers. For instance, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides is described, which involves the reaction of 4-azido-7-chloroquinoline with β-oxo-amides in the presence of a catalytic amount of pyrrolidine . Another paper discusses the synthesis of 4-pyridylamino- and 4-(ethynylpyridine)quinazolines through Sonogashira cross-coupling and dechloroamination reactions . Additionally, the synthesis of 5-chloro-7-[1,3]oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol via Pd-catalyzed arylation is reported .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized using various spectroscopic techniques. For example, the structure of 2-(4-chlorophenyl)-4-(2-(pyridin-4-yl)ethynyl)quinazoline was confirmed by single crystal X-ray analysis, indicating a monoclinic crystal system and P21/c space group . The structure of another derivative, 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, was determined by X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives are diverse and include organocatalytic reactions, cross-coupling reactions, and dechloroamination, among others. The papers describe the use of catalysts such as pyrrolidine and palladium to facilitate these reactions . The reactions are typically carried out under reflux conditions and may involve in situ oxidation processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. The papers report on the characterization of these compounds using IR, NMR, and mass spectrometry techniques . The photophysical properties and computational investigations of rhenium tricarbonyl complexes based on bidentate heterocyclic N–N ligands, which include quinazoline derivatives, are also discussed . These studies help in understanding the electronic structure and optical properties of the compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of 4-Chloro-2-pyridin-3-ylquinazoline derivatives has been achieved through various methods, including palladium-catalyzed arylation and cross-coupling reactions. These synthetic approaches are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science (Sakee & Grigg, 2009).
Sensor Development : A dihydroquinazolinone derivative, showcasing the structural motif of 4-Chloro-2-pyridin-3-ylquinazoline, has been utilized to develop a "turn-off" fluorescence sensor for the detection of Cu2+ ions. This application underscores the compound's potential in environmental monitoring and analytical chemistry (Borase, Thale, & Shankarling, 2016).
Biological Activities
Antimicrobial and Antituberculosis Properties : Derivatives of 4-Chloro-2-pyridin-3-ylquinazoline have shown significant antimicrobial and anti-Mycobacterium tuberculosis activities. These findings are crucial for developing new therapeutic agents against tuberculosis and other bacterial infections (Dilebo et al., 2021).
Anticancer Evaluation : Some new derivatives of 2-chloro-3-hetarylquinolines, which are structurally related to 4-Chloro-2-pyridin-3-ylquinazoline, have been synthesized and evaluated for their antibacterial and anticancer activities. This research highlights the compound's potential in developing novel anticancer agents (Bondock & Gieman, 2015).
Photophysical Properties
- Photocatalytic Applications : A study on tricarbonylrhenium(I) complexes with 4-Chloro-2-pyridin-3-ylquinazoline derivatives revealed insights into their photophysical properties and computational investigations. These complexes demonstrate potential applications in photocatalysis, an area of interest for renewable energy technologies (Albertino et al., 2007).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
4-chloro-2-pyridin-3-ylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFNYVYEPIXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353506 | |
Record name | 4-chloro-2-(3-pyridyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-pyridin-3-ylquinazoline | |
CAS RN |
98296-25-4 | |
Record name | 4-chloro-2-(3-pyridyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-(pyridin-3-yl)quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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